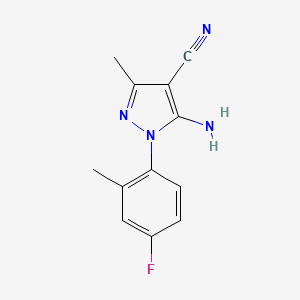

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4/c1-7-5-9(13)3-4-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBDVCRMXWLLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.

Introduction of the fluoro-substituted phenyl group: This step involves the coupling of the pyrazole intermediate with a fluoro-substituted benzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Amination and nitrile formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluoro-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the fluoro-substituted phenyl ring.

Scientific Research Applications

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the nitrile group play crucial roles in binding to active sites, while the fluoro-substituted phenyl ring enhances the compound’s lipophilicity and membrane permeability. This allows the compound to modulate biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring or pyrazole core, influencing reactivity, stability, and biological activity. Representative examples include:

Physicochemical Properties

Melting Points :

- Spectral Data: ¹H NMR: The amino protons resonate at δ 7.47–8.26 ppm, while aromatic protons vary based on substituents (e.g., δ 7.64–7.62 ppm for 2-chlorophenyl analogs ). IR: The cyano group absorbs at ~2200 cm⁻¹; fluorine substitution enhances absorption intensity .

Biological Activity

5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1540342-95-7) is a synthetic organic compound classified as a pyrazole derivative. It features an amino group, a fluoro-substituted phenyl ring, and a nitrile group, contributing to its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in anti-inflammatory, anticancer, and antimicrobial therapies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The functional groups present in the molecule facilitate binding to active sites, while the fluoro-substituted phenyl ring enhances lipophilicity and membrane permeability. This allows the compound to modulate various biological pathways effectively.

Anticancer Properties

Research indicates that 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro studies have demonstrated IC50 values ranging from low micromolar concentrations against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells . Notably, it has been reported that this compound does not exhibit toxicity towards normal fibroblast cells, indicating a selective action against cancerous cells.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has demonstrated potential in reducing inflammation markers in biological assays, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been explored to optimize its biological efficacy. Modifications at various positions of the pyrazole ring have led to variations in potency and selectivity against different biological targets. For instance:

| Modification | Biological Activity |

|---|---|

| Substitution at N1 | Loss of antiproliferative activity in some derivatives |

| Fluorine substitution | Enhanced lipophilicity and membrane permeability |

| Nitrile group presence | Facilitates enzyme interactions and increases potency |

These findings highlight the importance of specific structural features in determining the pharmacological profile of this compound.

Study 1: Anticancer Activity Assessment

In a study examining the anticancer potential of various pyrazole derivatives, 5-Amino-1-(4-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile was identified as a potent inhibitor of tubulin polymerization. The study utilized molecular docking simulations alongside experimental assays to elucidate the binding interactions at the colchicine binding site on tubulin .

Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of this compound involved assessing its effects on cytokine production in vitro. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Q & A

Q. Table 1: Representative Characterization Data for Pyrazole Derivatives

| Intermediate | Melting Point (°C) | Key Spectral Data (¹H NMR) |

|---|---|---|

| Pyrazole carboxamide 4b | 178 | δ 7.2–7.4 (Ar-H), δ 2.3 (CH₃) |

| Pyrazole carbonitrile | 133–134 | δ 6.8–7.1 (Ar-H), δ 1.9 (CH₃) |

Basic: How is the crystal structure of this pyrazole derivative determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the 3D structure:

- Data Collection : At low temperatures (e.g., 193 K) to minimize thermal motion .

- Refinement Metrics : R factor ≤ 0.038, data-to-parameter ratio > 12.5 for high precision .

- Key Insights : Confirms the planarity of the pyrazole ring, spatial orientation of the 4-fluoro-2-methylphenyl group, and hydrogen-bonding networks influencing stability .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

Molecular Docking and QSAR Modeling are used to assess interactions with targets (e.g., kinases, carbonic anhydrases):

Q. Table 2: Predicted vs. Experimental Activity for Analogous Compounds

| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |

|---|---|---|

| Carbonic Anhydrase IX | 0.12 | 0.15 (±0.03) |

| COX-2 | 1.8 | 2.1 (±0.2) |

Advanced: How to resolve contradictions in reported bioactivity data for structurally similar pyrazoles?

Methodological Answer:

Contradictions arise due to substituent effects or assay conditions. Strategies include:

- Meta-Analysis : Compare data across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .

- SAR Studies : Systematically vary substituents (e.g., 4-fluoro vs. 4-chloro phenyl) to isolate activity trends .

- Control Experiments : Validate assay conditions (pH, temperature) and purity (>95% by HPLC) .

Basic: What purity assessment techniques are critical for this compound?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane) .

Advanced: What mechanistic pathways explain the regioselectivity of pyrazole ring formation?

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing groups (e.g., -CN) direct nucleophilic attack to the β-position .

- Steric Factors : Bulky substituents (e.g., 4-fluoro-2-methylphenyl) favor 1,3-disubstitution patterns .

- Kinetic vs. Thermodynamic Control : Vilsmeier–Haack formylation favors kinetic products under low-temperature conditions .

Advanced: How to optimize synthetic yield while minimizing side products?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.